1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with 1-thiophen-3-ylcyclopropylamine to form an intermediate, which is then reacted with isocyanate to yield the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]urea: Similar structure but with a different aromatic substituent.
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1H-1,2,4-triazol-1-yl)methyl]urea: Contains a triazole ring instead of a thiophene ring.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is unique due to the presence of both a thiophene ring and a cyclopropyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-4-3-13(9-16(15)23-2)10-19-17(21)20-12-18(6-7-18)14-5-8-24-11-14/h3-5,8-9,11H,6-7,10,12H2,1-2H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDDXOHQFUPTDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)C3=CSC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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